molecular formula C6H6N2O3 B1587896 2,6-Dihydroxynicotinamide CAS No. 35441-11-3

2,6-Dihydroxynicotinamide

Cat. No. B1587896
CAS RN: 35441-11-3
M. Wt: 154.12 g/mol
InChI Key: UYYJYLJAFBVFJW-UHFFFAOYSA-N
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Description

2,6-Dihydroxynicotinamide (2,6-DHNA) is a derivative of nicotinamide, which is an important coenzyme in the human body. It has been studied for its potential role in a range of biochemical and physiological processes. In particular, 2,6-DHNA has been used in scientific research to investigate the effects of oxidative stress, DNA damage, and inflammation. In addition, 2,6-DHNA has been studied for its potential applications in drug development and drug delivery.

Scientific Research Applications

Metabolic Actions

2,6-Dihydroxynicotinamide (6-Aminonicotinamide, 6-AN) has been extensively studied for its effects on metabolic processes. One of its primary actions is inhibiting the NADPH-producing pentose phosphate pathway (PPP) in various cellular systems, making them more susceptible to oxidative stress (Almugadam et al., 2018). It is known to be converted into 6-aminoNAD and 6-aminoNADP, causing the accumulation of PPP intermediates, which are unable to participate in redox reactions. This compound has shown varying effects depending on the targeted pathway and organism, indicating a broad spectrum of metabolic impacts.

Neurological Impact

6-AN has significant effects on brain development and function. Neonatal treatment with 6-AN leads to changes in ornithine decarboxylase activity in the cerebellum, affecting cellular replication and differentiation (Morris et al., 1985). In addition, 6-AN treatment alters cerebral energy metabolism, affecting energy use rates and glycolysis in brain tissues (Kauffman & Johnson, 1974). These findings underline its potential for studying various aspects of brain biochemistry and physiology.

Cellular and Molecular Biology

6-AN is used in research to study cellular and molecular biology mechanisms. It has been observed to affect levels of soluble proteins and enzyme activities in various tissues, such as the liver and muscle, indicating specific metabolic actions (Kim & Park, 1998). This property makes 6-AN a valuable tool for understanding the biochemical basis of cellular functions and responses.

Potential in Cancer Research

There is an interest in exploring 6-AN's potential in cancer research. Its antitumor activity has been observed in certain experimental neoplasms, highlighting its potential as a cancerocidal agent (Shapiro et al., 1957). Additionally, it has been used to study metabolic and radiobiological effects in tumor cells, suggesting a role as a radiosensitizer in cancer therapy (Street et al., 1997).

Dermatological Applications

6-AN and its derivatives have shown promise in dermatological research, particularly in anti-skin aging studies. They have been observed to stimulate elastin and fibrillin in dermal fibroblasts, suggesting potential use in treatments against skin aging (Philips et al., 2018)

properties

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5(10)3-1-2-4(9)8-6(3)11/h1-2H,(H2,7,10)(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYJYLJAFBVFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409064
Record name 2,6-Dihydroxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxynicotinamide

CAS RN

35441-11-3
Record name 1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35441-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydroxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dihydroxynicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
N Philips, J Chalensouk-Khaosaat… - Journal of cosmetic …, 2018 - europepmc.org
Skin aging/photoaging is associated with altered the structure of collagen and elastin fibers, and increased activity of matrix metalloproteinases (MMP) and elastase. Nicotinamide and …
Number of citations: 13 europepmc.org
N Philips, J Chalensouk-Khaosaat, S Gonzalez - Cosmetics, 2015 - mdpi.com
In skin aging, from intrinsic factors or exposure to ultraviolet (UV) radiation, there is loss of structural fibrillar collagen and regulatory heat shock proteins. Phenolic compounds, with …
Number of citations: 9 www.mdpi.com
T Miyamoto, H EGAWA… - Chemical and …, 1987 - jstage.jst.go.jp
An alternative synthesis of enoxacin, a 1, 8-naphthyridine antibacterial agent, was developed. The present method involves 1, 8-naphthyridine ring construction by the Dieckmann type …
Number of citations: 41 www.jstage.jst.go.jp
K Hirota, Y Kitade, S Senda, MJ Halat… - The Journal of …, 1981 - ACS Publications
A number of 2, 6-dihydroxypyridines (3) and pyrido [2, 3-d] pyrimidines (9) were prepared in one step from 1.3-dimethyluracil derivatives (1) via new transfragment reactions by which …
Number of citations: 63 pubs.acs.org
AB Kotlyar, JS Karliner, G Cecchini - FEBS letters, 2005 - Elsevier
Alkaline incubation of NADH results in the formation of a very potent inhibitor of complex I (NADH:ubiquinone oxidoreductase). Mass spectroscopy (molecular mass equal to 696) and …
Number of citations: 39 www.sciencedirect.com
N Philips, R Richardson, H Siomyk, D Bynum… - Cancer, 2021 - Elsevier
The characteristics of malignancy are cell growth and remodeling of the extracellular matrix for angiogenesis and metastasis. One of the major causes of skin cancer (melanoma and …
Number of citations: 2 www.sciencedirect.com
K Hirota, Y Kitade, S Senda, MJ Halat… - Journal of the …, 1979 - ACS Publications
Communications to the Editor 4423 arated by VPC and/or column chromatographic methods. 31· 32 To convert the-silylated allylic alcohol products into their desilylated counterparts, …
Number of citations: 46 pubs.acs.org
WE Fristad, TR Bailey, LA Paquette… - Journal of the …, 1979 - ACS Publications
The considerable importance of regiospecificity to organic synthesis makes continued search for such methodology a high priority challenge. Herein we describe the development of a …
Number of citations: 73 pubs.acs.org
P Ganas, R Brandsch - Microbiology, 2009 - microbiologyresearch.org
The mechanism by which l-nicotine is taken up by bacteria that are able to grow on it is unknown. Nicotine degradation by Arthrobacter nicotinovorans, a Gram-positive soil bacterium, is …
Number of citations: 8 www.microbiologyresearch.org
CH Jen, TC Chien - Nucleosides, Nucleotides and Nucleic Acids, 2010 - Taylor & Francis
A thorough study for the synthesis of 1-deazauridine is described. 3-Bromo-2,6-dimethoxy-5-(β- d -ribofuranosyl)pyridine, a synthetic precursor for 1-deazauridine, was prepared in …
Number of citations: 1 www.tandfonline.com

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